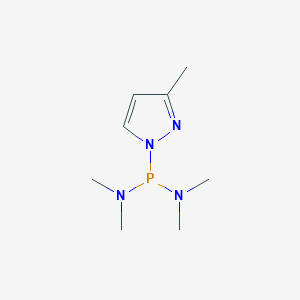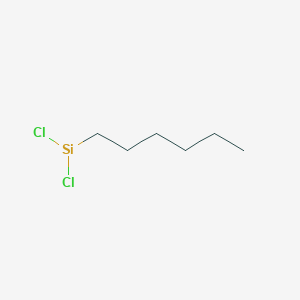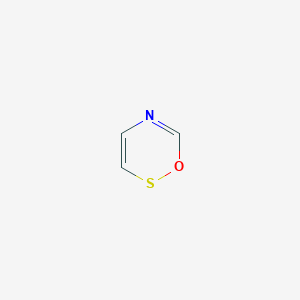
4,5-Diphenyl-2-(1-piperazinyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenyl-2-(1-piperazinyl)oxazole is a heterocyclic compound with the molecular formula C19H19N3O. This compound features an oxazole ring substituted with two phenyl groups at positions 4 and 5, and a piperazine ring at position 2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-(1-piperazinyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,5-diphenyl-2-oxazoline with piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-2-(1-piperazinyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the piperazine ring .
Scientific Research Applications
4,5-Diphenyl-2-(1-piperazinyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-2-(1-piperazinyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-2-oxazoline: A precursor in the synthesis of 4,5-Diphenyl-2-(1-piperazinyl)oxazole.
2-Phenyl-4,5-diphenyloxazole: Another oxazole derivative with similar structural features.
4,5-Diphenyl-2-(1-morpholinyl)oxazole: A compound with a morpholine ring instead of a piperazine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
20503-87-1 |
|---|---|
Molecular Formula |
C19H19N3O |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4,5-diphenyl-2-piperazin-1-yl-1,3-oxazole |
InChI |
InChI=1S/C19H19N3O/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)23-19(21-17)22-13-11-20-12-14-22/h1-10,20H,11-14H2 |
InChI Key |
ZZMAMUSXLOFMFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


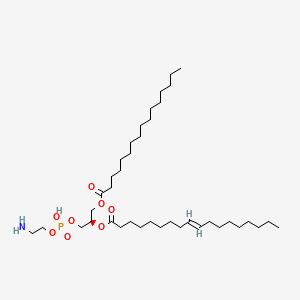


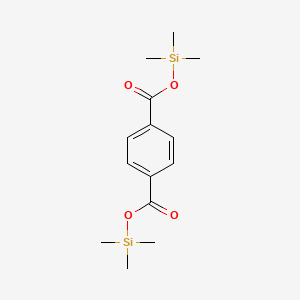
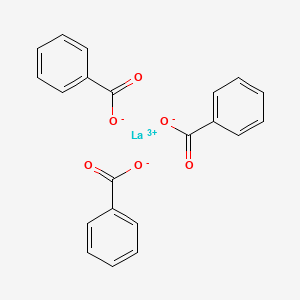
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)

